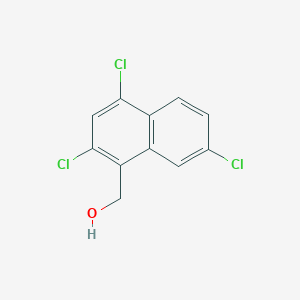
(2,4,7-Trichloronaphthalen-1-yl)methanol
Cat. No. B8603419
M. Wt: 261.5 g/mol
InChI Key: QOEMKYSJRFVHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04654363
Procedure details


A solution of methyl 2,4,7-trichloro-1-naphthoate (1.3 g, 4.5 mmoles) in ether (50 ml) was added dropwise (15 minutes) to a well stirred suspension of lithium aluminum hydride (0.25 g, 6 mmoles) in ether (25 ml). After stirring at room temperature for 17 hours the reaction mixture was treated with an additional 0.25 g of lithium aluminum hydride. The mixture was stirred for 3 hours, cooled in an ice-bath, and treated dropwise with 0.5 ml of water, 1.5 ml of 20% (w/v) of aqueous NaOH solution, and 0.5 ml of water. After filtration, the solid was extracted with ether. The combined ether solutions were dried (MgSO4), filtered, and concentrated in vacuo to give 1.0 g of the title compound, mp 107°-112° C.








Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]2[C:4](=[CH:5][C:6]([Cl:13])=[CH:7][CH:8]=2)[C:3]=1[C:14](OC)=[O:15].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>CCOCC>[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]2[C:4](=[CH:5][C:6]([Cl:13])=[CH:7][CH:8]=2)[C:3]=1[CH2:14][OH:15] |f:1.2.3.4.5.6,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C2=CC(=CC=C2C(=C1)Cl)Cl)C(=O)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at room temperature for 17 hours the reaction mixture
|
|
Duration
|
17 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice-bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solid was extracted with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ether solutions were dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C2=CC(=CC=C2C(=C1)Cl)Cl)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
